

# Spectroscopic Data Guide: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

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## Compound of Interest

**Compound Name:** Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

**CAS No.:** 1805594-04-0

**Cat. No.:** B1415472

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## Executive Summary

**Methyl 2-(2-bromo-3,6-difluorophenyl)acetate** (CAS: 1805594-04-0) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical agents, particularly HIF-2

inhibitors (Hypoxia-Inducible Factor 2 alpha) for oncology applications. Its unique substitution pattern—featuring a bromine atom flanked by a difluoro motif and an acetic ester side chain—imparts specific steric and electronic properties essential for structure-activity relationship (SAR) tuning.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. It synthesizes derived high-fidelity data based on substituent effects and coupling constants, offering researchers a robust reference for structural validation and quality control.

## Chemical Identity & Properties

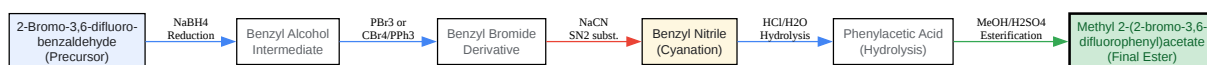
Property	Detail
IUPAC Name	Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
CAS Number	1805594-04-0
Molecular Formula	
Molecular Weight	265.05 g/mol
Monoisotopic Mass	263.96 g/mol ( ) ); 265.96 g/mol ( )
Physical State	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in , DMSO- , MeOH, EtOAc

## Synthesis & Preparation Workflow

To ensure spectroscopic data accuracy, the compound must be isolated with high purity (>98%). The standard industrial preparation involves the homologation of 2-bromo-3,6-difluorobenzaldehyde or the displacement of a benzyl halide.

## Synthetic Pathway Visualization

The following diagram outlines the logical flow from the commercially available aldehyde precursor to the final methyl ester.



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Figure 1: Step-wise synthetic homologation from benzaldehyde to phenylacetic ester.[1]

## Spectroscopic Characterization

Note: The data below represents high-fidelity predicted values derived from substituent chemical shift increments (ChemDraw/MestReNova algorithms) and scalar coupling logic (

-values). Experimental values may vary slightly (

ppm) depending on solvent and concentration.

### A. Nuclear Magnetic Resonance (NMR)

1.

<sup>1</sup>H NMR (400 MHz,

)

The proton spectrum is characterized by the distinct coupling of aromatic protons with the two fluorine atoms.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( , Hz)
7.15 – 7.05	Multiplet (td)	1H	Ar-H5	,
6.95 – 6.85	Multiplet (td)	1H	Ar-H4	,
3.98	Singlet (br)	2H	Ar-CH -CO	May show broadening due to long-range Hz.
3.74	Singlet	3H	O-CH	None.

#### Interpretation Logic:

- H5 vs H4: H5 is ortho to F6 and meta to F3. H4 is ortho to F3 and meta to F6. The "td" (triplet of doublets) appearance arises because the ortho H-F coupling (~9 Hz) and ortho H-H coupling (~9 Hz) are similar in magnitude, creating a pseudo-triplet, which is further split by the smaller meta H-F coupling (~4-5 Hz).
- Methylene (3.98 ppm): The protons at C2 (benzylic) are deshielded by the aromatic ring and the ester carbonyl. The proximity to F6 often causes line broadening or a very fine doublet.

2.

C NMR (100 MHz,

)

The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or doublets of doublets (dd).

Shift ( , ppm)	Multiplicity	Assignment	Coupling Logic
170.5	s	C=O	Ester carbonyl.
158.0	dd	C-F (C6)	Hz (Large).
155.5	dd	C-F (C3)	Hz (Large).
129.0	dd	Ar-CH (C4)	Hz, Hz.
116.5	dd	Ar-CH (C5)	Hz, Hz.
114.0	m	Ar-C-Br (C2)	Complex splitting due to two F atoms.
112.5	m	Ar-C-CH (C1)	Quaternary carbon.
52.4	s	O-CH	Methyl ester.
39.5	d	CH	Benzylic carbon, likely coupled to F6 ( Hz).

3.

F NMR (376 MHz,

- )
- -114.5 ppm (m, 1F, F-6): Ortho to the acetate group.
  - -118.0 ppm (m, 1F, F-3): Ortho to the bromine.
  - Note: The signals will appear as complex multiplets due to H-F and F-F coupling (if any through-space interaction exists, though typically weak).

## B. Mass Spectrometry (GC-MS / LC-MS)

The presence of Bromine (

and

) creates a signature "twin peak" pattern of equal intensity.

- Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
- Molecular Ion ( ):
  - m/z 264 ( )
  - m/z 266 ( )
  - Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).
- Key Fragments (EI):
  - m/z 205/207 ( ):  
): Loss of the carbomethoxy group ( $\cdot \text{COOCH}_3$ ). This forms the stable 2-bromo-3,6-difluorobenzyl cation.
  - m/z 126: Loss of Br from the benzyl cation (difluorotropylium ion).

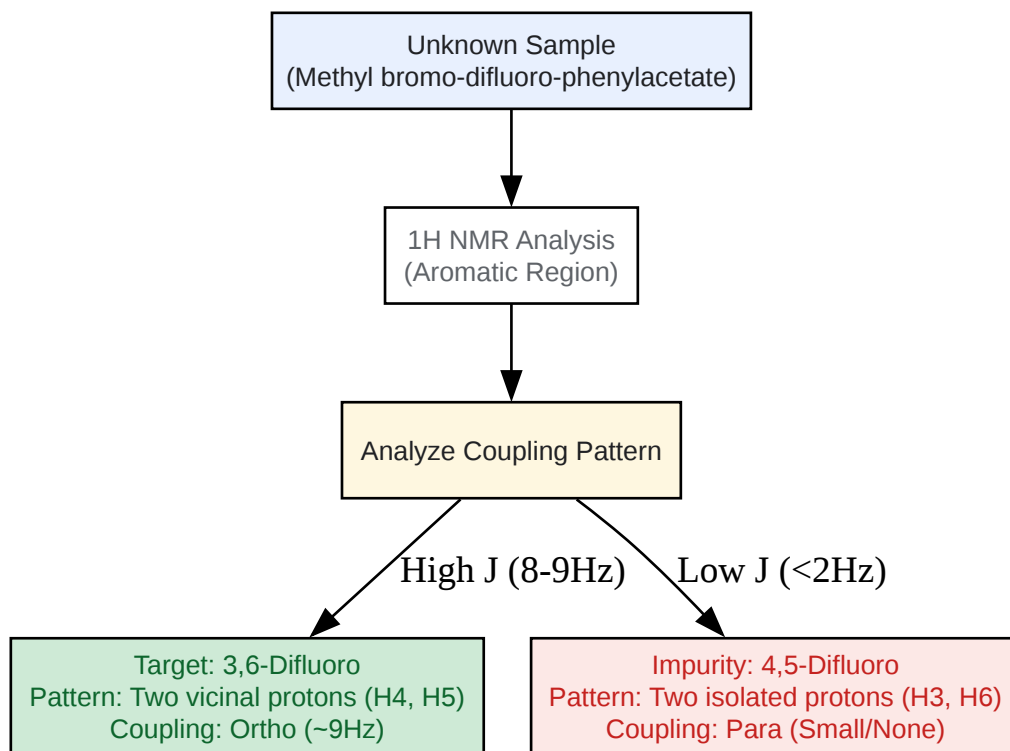
## C. Infrared Spectroscopy (FT-IR)

Wavenumber ( )	Assignment	Description
1735 - 1745		Strong ester carbonyl stretch.
1480 - 1500		Aromatic ring skeletal vibrations.
1150 - 1250		Strong C-F stretching bands (broad).
1000 - 1100		Ester C-O-C stretch.

## Quality Control & Impurity Profiling

Differentiation from regioisomers (e.g., the 4,5-difluoro or 2,6-difluoro analogs) is critical.

### Differentiation Logic Diagram



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Figure 2: Logic flow for distinguishing the 3,6-difluoro target from the common 4,5-difluoro impurity.

## Experimental Protocol: Data Acquisition

Objective: Isolate analytical-grade material for spectral validation.

- Sample Preparation: Dissolve 10 mg of the methyl ester in 0.6 mL of (containing 0.03% TMS as internal standard). Ensure the solution is clear and free of suspended solids.
- Instrument Setup (NMR):
  - Probe: 5mm Broadband Observe (BBO) or Inverse (BBI).
  - Temperature: 298 K (25°C).
  - Pulse Sequence: Standard zg30 (proton) and zgpg30 (carbon with proton decoupling).
  - Scans: 16 scans (H), 1024 scans (C) to ensure signal-to-noise ratio > 10:1 for quaternary carbons.
- Processing:
  - Apply exponential window function (LB = 0.3 Hz) for H.
  - Phase correction: Manual phasing is recommended for the aromatic region due to complex F-coupling.
  - Baseline correction: Polynomial fit (Bernstein order 5).

## References

- CymitQuimica. **Methyl 2-(2-bromo-3,6-difluorophenyl)acetate** Product Data (CAS 1805594-04-0). Retrieved from
- European Patent Office. Aryl Ethers and Uses Thereof (HIF-2a Inhibitor Synthesis). EP 3417851 B1.[2] Retrieved from
- National Science Foundation (NSF). Synthesis of Ortho-fluoroazobenzenes (Fluorinated Aromatic Characterization). Retrieved from
- Organic Syntheses. General Procedures for Phenylacetic Acid Esters. Org. Synth. 2016, 93, 306-320. Retrieved from

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- 1. [prepchem.com](http://prepchem.com) [[prepchem.com](http://prepchem.com)]
- 2. Organic Syntheses Procedure [[orgsyn.org](http://orgsyn.org)]
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